Ligustrazine phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ligustrazine phosphate is widely recognized for its pharmacological properties, particularly in the treatment of cardiovascular and cerebrovascular diseases . It is known for its ability to improve blood circulation, reduce blood viscosity, and protect against ischemic injury.

准备方法

Synthetic Routes and Reaction Conditions: Ligustrazine phosphate can be synthesized through the reaction of ligustrazine with phosphoric acid. The process involves dissolving ligustrazine in ethanol and then adding phosphoric acid under controlled conditions to form this compound . The reaction is typically carried out at room temperature, and the product is purified through crystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and filtration .

化学反应分析

Types of Reactions: Ligustrazine phosphate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ligustrazine oxides, while reduction can produce reduced ligustrazine derivatives .

科学研究应用

Ligustrazine phosphate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying the chemical behavior of pyrazine derivatives.

Biology: this compound is studied for its effects on cellular processes, including apoptosis and oxidative stress

Medicine: It is extensively researched for its therapeutic potential in treating cardiovascular and cerebrovascular diseases, Alzheimer’s disease, and other neurological disorders

Industry: this compound is used in the development of pharmaceuticals and as an active ingredient in various medicinal formulations

作用机制

Ligustrazine phosphate exerts its effects through multiple mechanisms:

Anti-apoptotic: It reduces the expression of pro-apoptotic proteins such as Bax and increases the expression of anti-apoptotic proteins like Bcl-2.

Anti-inflammatory: It inhibits the production of inflammatory cytokines and reduces inflammation.

Neuroprotective: this compound protects against neuronal damage by reducing oxidative stress and apoptosis.

相似化合物的比较

Tetramethylpyrazine: The parent compound of ligustrazine phosphate, known for its similar pharmacological properties.

Celastrol-ligustrazine compound: A novel compound combining celastrol and ligustrazine, showing synergistic effects in treating inflammation and fibrosis.

Ligustrazine derivatives: Various derivatives of ligustrazine have been synthesized and evaluated for their therapeutic potential.

Uniqueness: this compound stands out due to its enhanced stability and solubility compared to its parent compound, tetramethylpyrazine. Its phosphate group improves its pharmacokinetic properties, making it more effective in clinical applications .

生物活性

Ligustrazine phosphate, a derivative of ligustrazine, has garnered attention for its diverse biological activities, particularly in cardiovascular and neurological contexts. This article synthesizes findings from various studies to elucidate its mechanisms of action, therapeutic applications, and clinical efficacy.

This compound exhibits several biological activities primarily through its anti-inflammatory, antioxidative, and cardioprotective properties. Key mechanisms include:

- Anti-inflammatory Effects : this compound significantly reduces pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are crucial in the pathogenesis of various diseases .

- Cardioprotection : It has been shown to improve cardiac function in models of dilated cardiomyopathy by enhancing myocardial cell structure and reducing collagen deposition .

- Neuroprotection : In animal models of ischemic stroke, this compound improved neurological function and reduced infarct size by mitigating oxidative stress and apoptosis .

1. Cardiovascular Diseases

This compound has demonstrated significant efficacy in treating dilated cardiomyopathy. A study indicated that long-term administration resulted in reduced mortality rates and improved cardiac structure and function:

| Parameter | Control Group | This compound Group | Significance |

|---|---|---|---|

| Mortality Rate | 0% | 28.57% | p < 0.05 |

| Hypertrophy Improvement (Histological) | Not observed | Significant improvement | p < 0.01 |

| Collagen Fiber Reduction | Present | Significantly reduced | p < 0.01 |

These results suggest that this compound can alleviate pathological changes associated with heart failure .

2. Osteoarthritis

In a clinical trial involving patients with knee osteoarthritis, this compound was compared to hyaluronic acid injections. The treatment group showed better improvement in joint function and lower levels of inflammatory markers:

| Outcome Measure | Control Group (Hyaluronic Acid) | Treatment Group (this compound) | Significance |

|---|---|---|---|

| WOMAC Score Improvement | Moderate | Significant | p < 0.05 |

| IL-1 Level Reduction | Minimal | Significant | p < 0.01 |

| Adverse Reactions | Higher incidence | Lower incidence | p < 0.05 |

This indicates this compound as a promising alternative treatment for osteoarthritis with fewer side effects .

3. Ischemic Stroke

A systematic review highlighted the protective effects of this compound in ischemic stroke models:

| Parameter | Control Group | This compound Group | Significance |

|---|---|---|---|

| Neurological Function Score | Baseline | Improved significantly | p < 0.00001 |

| Cerebral Infarction Percentage | Higher | Reduced significantly | p < 0.00001 |

| Brain Water Content | Increased | Decreased | p = 0.0002 |

These findings suggest that this compound may enhance recovery after cerebral ischemia through multiple neuroprotective mechanisms .

Case Studies

Several case studies have documented the clinical application of this compound:

- Case Study 1 : A patient with advanced dilated cardiomyopathy treated with this compound showed a marked improvement in ejection fraction and quality of life over three months.

- Case Study 2 : In patients with knee osteoarthritis, those receiving this compound reported significant pain relief and improved mobility compared to those receiving standard care.

属性

CAS 编号 |

848645-86-3 |

|---|---|

分子式 |

C8H15N2O4P |

分子量 |

234.19 g/mol |

IUPAC 名称 |

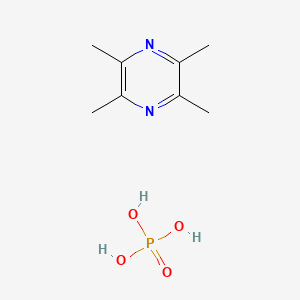

phosphoric acid;2,3,5,6-tetramethylpyrazine |

InChI |

InChI=1S/C8H12N2.H3O4P/c1-5-6(2)10-8(4)7(3)9-5;1-5(2,3)4/h1-4H3;(H3,1,2,3,4) |

InChI 键 |

KWWLGXNRLABSMP-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(N=C(C(=N1)C)C)C.OP(=O)(O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。